Thiazolo[4,5-B]pyrazine, trimethyl-(9CI)
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Overview
Description
Thiazolo[4,5-B]pyrazine, trimethyl-(9CI) is a heterocyclic compound that features a fused ring system combining thiazole and pyrazine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolo[4,5-B]pyrazine, trimethyl-(9CI) typically involves the annulation of thiazole and pyrazine rings. One common method starts with the preparation of thiazole derivatives, which are then subjected to cyclization reactions with appropriate pyrazine precursors. The reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for Thiazolo[4,5-B]pyrazine, trimethyl-(9CI) are not extensively documented. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Thiazolo[4,5-B]pyrazine, trimethyl-(9CI) can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups onto the thiazole or pyrazine rings.
Scientific Research Applications
Thiazolo[4,5-B]pyrazine, trimethyl-(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes due to its structural similarity to naturally occurring compounds.
Medicine: It has potential as a lead compound for the development of new drugs, particularly in the areas of anticancer and antimicrobial therapies.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Thiazolo[4,5-B]pyrazine, trimethyl-(9CI) involves its interaction with various molecular targets. These interactions can modulate biological pathways, leading to the observed biological effects. For example, it might inhibit specific enzymes or bind to receptors, altering cellular functions. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-B]pyridines: These compounds share a similar fused ring system but with a pyridine ring instead of a pyrazine ring.
Thiazolo[3,2-a]pyrimidines: These compounds also feature a thiazole ring fused with a pyrimidine ring.
Uniqueness
Thiazolo[4,5-B]pyrazine, trimethyl-(9CI) is unique due to its specific ring fusion and the presence of trimethyl groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for exploring new chemical space and developing novel therapeutic agents .
Properties
Molecular Formula |
C8H9N3S |
---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
2,5,6-trimethyl-[1,3]thiazolo[4,5-b]pyrazine |
InChI |
InChI=1S/C8H9N3S/c1-4-5(2)10-8-7(9-4)11-6(3)12-8/h1-3H3 |
InChI Key |
IBDDAFOQFKGJNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C(=N1)N=C(S2)C)C |
Origin of Product |
United States |
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